molecular formula C42H32N4 B12613492 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine CAS No. 918164-25-7

5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine

Cat. No.: B12613492
CAS No.: 918164-25-7
M. Wt: 592.7 g/mol
InChI Key: JIYNEHAFMWMICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine: is an organic compound with the molecular formula C42H28N4 . It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four phenyl groups and four amine groups attached to the tetracene core. This compound is known for its distinctive optical and electrical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can participate in substitution reactions, where the phenyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetracene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine involves its interaction with light and electrical fields. The compound’s molecular structure allows it to absorb light and re-emit it as fluorescence, making it an effective fluorescent material. In electronic applications, it acts as a semiconductor, facilitating the movement of charge carriers (electrons and holes) through its structure .

Comparison with Similar Compounds

    Rubrene (5,6,11,12-Tetraphenyltetracene): Rubrene is a closely related compound with similar optical and electrical properties.

    Anthracene Derivatives: Compounds like 9,10-Diphenylanthracene share structural similarities and are used in similar applications.

Uniqueness: 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine is unique due to the presence of both phenyl and amine groups, which enhance its reactivity and functional versatility. This makes it a valuable compound for advanced materials research and development.

Properties

CAS No.

918164-25-7

Molecular Formula

C42H32N4

Molecular Weight

592.7 g/mol

IUPAC Name

5,6,11,12-tetraphenyltetracene-2,3,8,9-tetramine

InChI

InChI=1S/C42H32N4/c43-33-21-29-30(22-34(33)44)39(27-17-9-3-10-18-27)42-40(28-19-11-4-12-20-28)32-24-36(46)35(45)23-31(32)38(26-15-7-2-8-16-26)41(42)37(29)25-13-5-1-6-14-25/h1-24H,43-46H2

InChI Key

JIYNEHAFMWMICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=CC=C6)C7=CC=CC=C7)N)N)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.